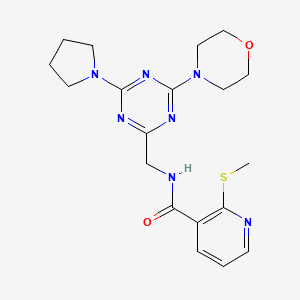

2-(methylthio)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide

Description

2-(Methylthio)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide is a synthetic small molecule featuring a nicotinamide scaffold linked to a 1,3,5-triazine core. The triazine ring is substituted with a morpholino group (at position 4) and a pyrrolidinyl group (at position 6), while the methylthio (-SMe) group at the pyridine ring may enhance lipophilicity and bioavailability. This compound is structurally analogous to derivatives investigated for anticancer activity, particularly those targeting p53-MDM2 interactions or inducing apoptosis .

Properties

IUPAC Name |

2-methylsulfanyl-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N7O2S/c1-29-17-14(5-4-6-20-17)16(27)21-13-15-22-18(25-7-2-3-8-25)24-19(23-15)26-9-11-28-12-10-26/h4-6H,2-3,7-13H2,1H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDWQFDXTPGIQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NCC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(methylthio)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide is a nicotinamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 415.52 g/mol. The structure includes a morpholine ring, a pyrrolidine moiety, and a triazine core, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H25N7O2S |

| Molecular Weight | 415.52 g/mol |

| Purity | ≥ 95% |

Research indicates that compounds similar to This compound exhibit various biological activities, including anti-inflammatory and anti-thrombotic effects. For instance, related nicotinamide derivatives have shown potential in modulating thrombus formation through mechanisms involving prostacyclin synthesis and cyclooxygenase activity .

Case Studies

- Anti-inflammatory Effects : In studies involving skin inflammation models, nicotinamide derivatives demonstrated the ability to reduce inflammatory responses significantly. This suggests that This compound may similarly influence inflammatory pathways.

- Anti-thrombotic Activity : A study on related compounds highlighted their capacity to inhibit platelet aggregation and promote thrombolysis in vivo. This effect was linked to the modulation of cyclooxygenase enzymes and subsequent prostacyclin production . Given the structural similarities, it is plausible that our compound may exhibit comparable anti-thrombotic properties.

Table 2: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Significant reduction in inflammation in models | |

| Anti-thrombotic | Inhibition of platelet aggregation; thrombolytic effects |

Research Findings

Recent investigations into the pharmacological profile of nicotinamide derivatives have revealed their potential as therapeutic agents. Specifically, This compound has been studied for its effects on conditions like rough skin disease and other dermatological disorders. The compound's ability to modulate cellular pathways involved in inflammation and thrombosis positions it as a candidate for further clinical exploration.

Future Directions

Further research is warranted to elucidate the precise mechanisms by which this compound exerts its biological effects. Investigations should focus on:

- In vivo studies to confirm efficacy and safety profiles.

- Mechanistic studies to understand interactions at the molecular level.

- Clinical trials to evaluate therapeutic potential in humans.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

The compound shares structural similarities with several 1,3,5-triazine derivatives (e.g., Table 1 ). Key differences lie in substituents on the triazine ring and the sulfonamide/nicotinamide moieties:

| Compound Name | R1 (Triazine Position 4) | R2 (Triazine Position 6) | Biological Activity (IC50) | Target Pathway |

|---|---|---|---|---|

| 2-(Methylthio)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide | Morpholino | Pyrrolidin-1-yl | Not reported (hypothetical) | Potential p53/MDM2 inhibition |

| 2-[(4-Amino-6-(3,5-bis(trifluoromethyl)benzyl)-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide (Compound 144) | 3,5-bis(CF3)Benzyl | Amino | 3.6–5.2 µM (HCT-116, MCF-7, HeLa) | p53-independent apoptosis |

| N-(4-Fluorophenyl)-6-(3-(2-methylthiazol-4-yl)benzylthio)-nicotinamide (Compound 39) | 4-Fluorophenyl | 2-Methylthiazole | 69.2% purity (DPP-4 inhibition) | Antidiabetic (DPP-4) |

| 2-{[4-Amino-6-(4-(2-fluorophenyl)piperazin-1-yl)-1,3,5-triazin-2-yl]methylthio}-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide (Compound 21) | 4-(2-Fluorophenyl)piperazine | Amino | Not quantified (cytotoxicity) | Anticancer |

Key Observations :

- Triazine Substitutions: Morpholino and pyrrolidinyl groups (target compound) may enhance solubility and receptor binding compared to bulkier substituents like 3,5-bis(trifluoromethyl)benzyl (Compound 144) .

- Activity: Derivatives with trifluoromethylbenzyl groups exhibit potent cytotoxicity (IC50 < 10 µM), suggesting electron-withdrawing substituents improve anticancer activity. The target compound’s morpholino group (electron-rich) may reduce potency but improve pharmacokinetics .

- Mechanism : Compounds like 144 induce p53-independent apoptosis, while analogs with imidazolidin-2-ylidene moieties (e.g., Compound 48) arrest the cell cycle in G0/G1 or G2/M phases . The target compound’s nicotinamide moiety could modulate NAD+-dependent pathways, differing from sulfonamide-based analogs.

Mechanistic Insights from Analogous Compounds

Anticancer Activity

Triazine derivatives with sulfonamide/nicotinamide linkers exhibit cytotoxicity via:

- p53/MDM2 Interaction Inhibition : Analogous compounds (e.g., 144) disrupt MDM2-p53 binding, stabilizing p53 and activating apoptosis .

- Cell Cycle Arrest : Compounds 48 and 140 induce G0/G1 or G2/M arrest, independent of p53 status .

- Selectivity: Derivatives with 4-trifluoromethylbenzyl groups show selectivity indices >10 against HaCaT (non-cancerous) cells, suggesting low off-target toxicity .

Antidiabetic Activity

Sulfonamide-triazine-thiazole hybrids (e.g., Compound 8h) inhibit DPP-4 (IC50 = 0.8 nM), highlighting the scaffold’s versatility. The target compound’s nicotinamide group may lack DPP-4 affinity but could target NAD+-dependent enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.